molecular formula C16H10N2O B093276 Benzo[a]phenazine 12-oxide CAS No. 18636-87-8

Benzo[a]phenazine 12-oxide

Cat. No. B093276
CAS RN: 18636-87-8
M. Wt: 246.26 g/mol
InChI Key: QOEUHFSHKLIUGS-UHFFFAOYSA-N
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Description

Benzo[a]phenazine 12-oxide is a chemical compound with the molecular formula C16H10N2O . It has a molecular weight of 246.2634 .


Synthesis Analysis

The synthesis of benzo[a]phenazine derivatives has been highlighted in various studies . One approach involves the use of lawsone and benzene-1,2-diamines for the construction of a variety of five and six-membered fused heterocycles . Another method involves a green, simple, efficient, and straightforward nanocatalytic process for the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives under mild thermal conditions .


Molecular Structure Analysis

The molecular structure of Benzo[a]phenazine 12-oxide can be viewed using computational 3D models . The InChIKey for this compound is QOEUHFSHKLIUGS-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of benzo[a]phenazin-5-ol derivatives from lawsone and benzene-1,2-diamines has been highlighted, with their applications for the construction of a variety of five and six-membered fused heterocycles such as pyranophenazines, spiropyranophenazines, pyridophenazines, furophenazines, benzochromenophenazines, and oxazinophenazines .


Physical And Chemical Properties Analysis

Benzo[a]phenazine 12-oxide has a molecular weight of 246.2634 . It has a predicted boiling point of 498.9±37.0 °C and a predicted density of 1.30±0.1 g/cm3 .

Scientific Research Applications

Antimicrobial Activity

Benzo[a]phenazine 12-oxide: and its derivatives have been recognized for their potent antimicrobial properties. They are known to be effective against a variety of bacterial strains, including those that are resistant to conventional antibiotics. The mechanism of action often involves the generation of reactive oxygen species (ROS), which can damage cellular components and lead to bacterial cell death .

Antitumor Properties

Research has indicated that certain phenazine derivatives exhibit significant antitumor activity. They can function as cytotoxic agents against cancer cells by interfering with cellular respiration and DNA synthesis. This makes Benzo[a]phenazine 12-oxide a potential candidate for the development of new chemotherapeutic drugs .

Antioxidant Effects

Phenazines, including Benzo[a]phenazine 12-oxide , can act as antioxidants. They scavenge free radicals and protect cells from oxidative stress, which is a contributing factor in various chronic diseases. This antioxidant capability is valuable in the development of treatments for conditions caused by oxidative damage .

Antimalarial Activity

Synthetic phenazine analogs have shown promise as antimalarial agents. They have been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The structural modification of Benzo[a]phenazine 12-oxide could lead to the creation of more effective antimalarial drugs .

Neuroprotective Role

Phenazine derivatives have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. They help in preventing neuronal damage and improving cognitive functionsBenzo[a]phenazine 12-oxide may contribute to the research and development of neuroprotective medications .

Industrial Applications

Beyond medicinal applications, Benzo[a]phenazine 12-oxide can also be utilized in various industrial processes. Its chemical properties make it suitable for use as a dye, a catalyst in chemical reactions, or as a component in electronic devices due to its conductive properties .

properties

IUPAC Name

12-oxidobenzo[a]phenazin-12-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O/c19-18-15-8-4-3-7-13(15)17-14-10-9-11-5-1-2-6-12(11)16(14)18/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEUHFSHKLIUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4[N+](=C32)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171884
Record name Benzo(a)phenazine 12-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[a]phenazine 12-oxide

CAS RN

18636-87-8
Record name Benzo(a)phenazine 12-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the recent research on benzo[a]phenazine 12-oxides?

A1: The research primarily focuses on a novel synthetic route for 5-hydroxy-10-R-benzo[a]phenazine-12-oxides. [] This method utilizes readily available starting materials like 2-arylamino-1,4-naphthoquinones and employs a two-step process involving oximation followed by cyclization using a nitrating mixture. The study highlights the potential of these compounds for future exploration of their biological activity, particularly as potential nitrogen oxide donors.

Q2: Why are researchers interested in the synthesis of benzo[a]phenazine 12-oxides, specifically those containing a nitrogen oxide (NO) fragment?

A2: Compounds containing the N-oxide moiety, such as benzo[a]phenazine 12-oxides, are of significant interest in medicinal chemistry due to their potential biological activity. [] The presence of the N-oxide group can contribute to a compound's oxidative properties, potentially influencing its interaction with biological targets. Additionally, many N-oxides have shown promising activity as nitrogen oxide (NO) donors. NO plays crucial roles in various physiological processes, including vasodilation and neurotransmission. Therefore, developing new synthetic routes for these compounds can pave the way for discovering novel therapeutics with potential applications in various disease areas.

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